Product packaging for Ethyl thieno[3,2-c]pyridine-2-carboxylate(Cat. No.:CAS No. 94226-16-1)

Ethyl thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B3170266
CAS No.: 94226-16-1
M. Wt: 207.25 g/mol
InChI Key: NQPCMRGSASTLMK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Systems in Drug Discovery

Heterocyclic compounds are fundamental to the field of drug discovery, forming the structural core of a vast majority of pharmaceuticals. rsc.org Their prevalence is due to their structural diversity and their ability to engage in a wide range of interactions with biological targets like proteins and nucleic acids. nih.govsmolecule.com The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, which medicinal chemists can manipulate to fine-tune a molecule's pharmacological profile. rsc.orgnih.gov These modifications can influence critical drug-like properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) characteristics of a potential drug. rsc.orgarctomsci.com The versatility of heterocyclic scaffolds allows for the creation of compounds with enhanced potency, selectivity, and improved safety profiles, making them indispensable tools in the development of new therapeutic agents. nih.gov

Overview of Fused Thienopyridine Systems in Contemporary Chemical Research

Thienopyridines are bicyclic heterocyclic compounds resulting from the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. The orientation of this fusion can result in six distinct isomers, each with a unique arrangement of atoms and, consequently, different chemical and biological properties. researchgate.net This structural diversity makes the thienopyridine family a rich area for chemical research and drug development.

Table 1: Isomers of the Thienopyridine Scaffold This table illustrates the six possible isomeric forms of the thienopyridine core structure.

Isomer Name Description of Fusion
Thieno[2,3-b]pyridine (B153569) Thiophene fused at its 'b' face to the '2,3' positions of pyridine.
Thieno[3,2-b]pyridine (B153574) Thiophene fused at its 'b' face to the '3,2' positions of pyridine.
Thieno[2,3-c]pyridine (B153571) Thiophene fused at its 'c' face to the '2,3' positions of pyridine.
Thieno[3,2-c]pyridine (B143518) Thiophene fused at its 'c' face to the '3,2' positions of pyridine.
Thieno[3,4-b]pyridine Thiophene fused at its 'b' face to the '3,4' positions of pyridine.
Thieno[3,4-c]pyridine Thiophene fused at its 'c' face to the '3,4' positions of pyridine.

Ethyl thieno[3,2-c]pyridine-2-carboxylate is a derivative of the thieno[3,2-c]pyridine isomer. Research into these various scaffolds has revealed a wide range of biological activities, from antiplatelet to anticancer effects, underscoring their importance in contemporary medicinal chemistry. researchgate.netnih.govnih.gov The synthesis of derivatives from these core structures, such as the addition of an ethyl carboxylate group, is a key strategy for exploring and optimizing their therapeutic potential. rsc.org

Therapeutic Relevance of Thienopyridine Derivatives as Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The thienopyridine skeleton is recognized as a significant pharmacophore in medicinal compounds. nih.gov

The most well-known therapeutic application of thienopyridine derivatives is as antiplatelet agents. Drugs like Ticlopidine and Clopidogrel (B1663587), which are based on a hydrogenated thienopyridine core, are crucial in preventing thrombotic events such as heart attacks and strokes. They function by irreversibly inhibiting the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.

Beyond antiplatelet activity, research has expanded into other therapeutic areas. For instance, the specific thieno[3,2-c]pyridine ring system, the core of this compound, has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Studies on certain derivatives of this scaffold have shown significant interaction with serotonin (B10506) receptors, suggesting a mechanism for antipsychotic effects that is distinct from traditional dopamine (B1211576) D2 receptor antagonists. nih.gov Furthermore, derivatives of other thienopyridine isomers have been investigated for a multitude of biological activities, as detailed in the table below.

Table 2: Investigated Biological Activities of Thienopyridine Scaffolds This table summarizes various therapeutic potentials explored for different thienopyridine isomers.

Thienopyridine Isomer Investigated Biological Activity
Thieno[2,3-b]pyridine Anti-inflammatory, Antiviral, Anticancer, Antimicrobial researchgate.netnih.gov
Thieno[3,2-b]pyridine Anticancer (Triple Negative Breast Cancer) nih.gov
Thieno[3,2-c]pyridine Antipsychotic (Serotonin Receptor Affinity) nih.gov
Tetrahydrothieno[3,2-c]pyridine Smoothened (Smo) Receptor Antagonism (Anticancer) rsc.org

While specific, detailed research findings on the biological activity of this compound itself are not widely published, its structure as a derivative of the therapeutically relevant thieno[3,2-c]pyridine core positions it as a compound of interest for further investigation in medicinal chemistry. It serves as a potential building block or lead compound for the development of new agents targeting a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B3170266 Ethyl thieno[3,2-c]pyridine-2-carboxylate CAS No. 94226-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPCMRGSASTLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Considerations of Ethyl Thienopyridine Carboxylates

Positional Isomerism in Thienopyridine Scaffolds (e.g., [2,3-b], [3,2-b], [2,3-c], [3,2-c])

Thienopyridines are a class of heterocyclic compounds characterized by a thiophene (B33073) ring fused to a pyridine (B92270) ring. hmdb.ca The fusion of these two aromatic rings can occur in several distinct ways, leading to positional isomers with unique chemical and physical properties. The nomenclature of these isomers specifies the bond of the thiophene ring that is fused to the pyridine ring. The four principal isomers are:

Thieno[2,3-b]pyridine (B153569): In this isomer, the fusion occurs between the 'b' side of the pyridine ring and the 2 and 3 positions of the thiophene ring. This scaffold is noted for its planarity, which can lead to strong intermolecular π-stacking interactions. mdpi.com Derivatives of thieno[2,3-b]pyridine have shown a broad range of pharmacological activities. mdpi.comnih.gov

Thieno[3,2-b]pyridine (B153574): Here, the fusion is between the 'b' side of the pyridine ring and the 3 and 2 positions of the thiophene ring. These compounds are also recognized as thienopyridines and are structurally characterized by the fusion of a thiophene and a pyridine ring. hmdb.ca

Thieno[2,3-c]pyridine (B153571): This isomer involves the fusion of the 'c' side of the pyridine ring with the 2 and 3 positions of the thiophene ring. nih.govsigmaaldrich.com

Thieno[3,2-c]pyridine (B143518): The subject of this article, this isomer features the fusion of the 'c' side of the pyridine ring with the 3 and 2 positions of the thiophene ring. nih.gov This particular arrangement has been explored for its potential in developing new pharmacophores. acs.org

The varied placement of the sulfur and nitrogen atoms across these isomers significantly influences their electronic distribution, dipole moment, and reactivity, thereby defining their utility in different scientific domains.

Table 1: Positional Isomers of Thienopyridine

Isomer Name Fused Side of Pyridine Fused Positions of Thiophene
Thieno[2,3-b]pyridine b 2, 3
Thieno[3,2-b]pyridine b 3, 2
Thieno[2,3-c]pyridine c 2, 3
Thieno[3,2-c]pyridine c 3, 2

Structural Features of the Thieno[3,2-c]pyridine Core

The thieno[3,2-c]pyridine core is an aromatic heterocyclic system with the IUPAC name thieno[3,2-c]pyridine. nih.gov Its structure consists of a thiophene ring fused to a pyridine ring, creating a bicyclic system. This scaffold is of significant interest as it forms the core of various biologically active molecules. For instance, it is an impurity of the antiplatelet drug ticlopidine. nih.gov

The arrangement of the heteroatoms, with the sulfur in the thiophene ring and the nitrogen in the pyridine ring, imparts a specific electronic character to the molecule. This can influence its interaction with biological targets and its properties in materials science applications. The planarity of the ring system is a key feature, although substitutions can introduce conformational variations. The thieno[3,2-c]pyridine and its isomeric furo[3,2-c]pyridine (B1313802) ring systems have been identified as novel pharmacophores with potential applications in medicinal chemistry, such as in the development of antipsychotic agents. acs.org

Role of the Ethyl Carboxylate Moiety in Chemical and Biological Contexts

The ethyl carboxylate group (–COOCH₂CH₃) is a crucial functional group that significantly modulates the properties of the parent thieno[3,2-c]pyridine scaffold. This ester group can be introduced through various synthetic methods, such as the Fischer esterification of the corresponding carboxylic acid. ucla.edu

In a chemical context, the ethyl carboxylate group is an electron-withdrawing group, which influences the reactivity of the heterocyclic ring system. It can also serve as a synthetic handle for further molecular modifications. The reactions of this moiety can be broadly classified into those affecting the coumarin (B35378) ring (in related systems) and those involving the ester group itself. acgpubs.org

From a biological and medicinal chemistry perspective, the ethyl carboxylate group plays several vital roles:

Prodrug Strategy: Carboxylic acids in drug molecules can sometimes lead to poor pharmacokinetic properties. angelfire.com Converting a carboxylic acid to its ethyl ester is a common prodrug strategy. The less polar ester can improve membrane permeability and oral bioavailability. Once in the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid.

Modulation of Physicochemical Properties: The presence of the ethyl carboxylate group impacts the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In essence, the ethyl carboxylate moiety is not merely a passive substituent but an active contributor to the chemical reactivity and biological profile of ethyl thieno[3,2-c]pyridine-2-carboxylate.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Thieno[2,3-b]pyridine
Thieno[3,2-b]pyridine
Thieno[2,3-c]pyridine
Furo[3,2-c]pyridine
Ticlopidine
Benzoic acid
Ethyl iodide
Methanol

Chemical Reactivity and Derivatization Strategies of Thieno 3,2 C Pyridine 2 Carboxylate Derivatives

Ester Hydrolysis and Carboxylic Acid Formation for Further Derivatization

The ester group at the 2-position of the thiophene (B33073) ring is a key functional handle for derivatization. It can be readily hydrolyzed under both acidic and basic conditions to yield the corresponding thieno[3,2-c]pyridine-2-carboxylic acid. libretexts.org This carboxylic acid is a versatile intermediate for a variety of subsequent chemical transformations.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible reaction. libretexts.org The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification):

The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, leads to an irreversible saponification reaction, yielding the carboxylate salt. libretexts.orggoogle.com Subsequent acidification then liberates the free carboxylic acid. google.com This method is often preferred due to its irreversibility and generally high yields. libretexts.orgepa.gov

The resulting thieno[3,2-c]pyridine-2-carboxylic acid can be activated and coupled with various nucleophiles, such as amines or alcohols, to form amides and new esters, respectively. This provides a straightforward method for introducing a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 1: Conditions for Ester Hydrolysis

Reaction Reagents Conditions Products
Acid Hydrolysis Ethyl thieno[3,2-c]pyridine-2-carboxylate, H₂O, H⁺ (cat.) Heat Thieno[3,2-c]pyridine-2-carboxylic acid, Ethanol (B145695)
Base Hydrolysis (Saponification) This compound, NaOH or KOH Heat Sodium or Potassium thieno[3,2-c]pyridine-2-carboxylate, Ethanol

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring within the thieno[3,2-c]pyridine (B143518) scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions that are ortho and para to the nitrogen atom (positions 4 and 6 in this system). stackexchange.comquimicaorganica.orgyoutube.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions.

While this compound itself does not possess a leaving group on the pyridine ring, derivatives can be synthesized to undergo such reactions. For instance, the introduction of a halogen atom at the 4- or 7-position would create a substrate ripe for displacement by various nucleophiles.

Common nucleophiles that can be employed in these reactions include:

Amines

Alkoxides

Thiolates

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. stackexchange.com The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the 4- and 6-positions. stackexchange.com

Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Thieno[3,2-c]pyridine Derivative

Position of Leaving Group Favored Position for Nucleophilic Attack Rationale
4-halo 4 Ortho to nitrogen, allowing for stabilization of the Meisenheimer intermediate by the nitrogen atom.
7-halo 7 Para to nitrogen, allowing for delocalization of the negative charge onto the nitrogen atom in the intermediate.

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophiles than the pyridine ring. In the thieno[3,2-c]pyridine system, the thiophene moiety is the preferred site for electrophilic aromatic substitution. The directing effect of the fused pyridine ring and the ester group must be considered.

The pyridine nitrogen has an electron-withdrawing effect, which deactivates the fused benzene (B151609) ring in quinoline (B57606) towards electrophilic attack. rsc.org By analogy, it would also deactivate the thiophene ring in thieno[3,2-c]pyridine. However, the thiophene sulfur can stabilize an adjacent positive charge. The ester group at the 2-position is an electron-withdrawing group and will direct incoming electrophiles to the meta position, which in this case is the 3-position of the thiophene ring.

Typical electrophilic aromatic substitution reactions that could be performed include:

Nitration: (HNO₃/H₂SO₄)

Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts Acylation: (RCOCl/AlCl₃)

Sulfonation: (SO₃/H₂SO₄)

The conditions for these reactions would need to be carefully optimized to favor substitution on the thiophene ring and to avoid reaction at the pyridine nitrogen, which can be protonated or coordinate to the Lewis acid catalyst under strongly acidic conditions, further deactivating the entire ring system. quora.comyoutube.com

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ Ethyl 3-nitrothieno[3,2-c]pyridine-2-carboxylate
Bromination Br₂, FeBr₃ Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
Acylation CH₃COCl, AlCl₃ Ethyl 3-acetylthieno[3,2-c]pyridine-2-carboxylate

Oxidative Transformations and Dimerization Pathways

The thieno[3,2-c]pyridine scaffold possesses sites that are susceptible to oxidative transformations. The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides are interesting intermediates as they can modify the reactivity of the pyridine ring, facilitating both nucleophilic and electrophilic substitution reactions. abertay.ac.uk

The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone under controlled oxidation conditions. This transformation significantly alters the electronic properties of the thiophene ring, making it more electron-deficient.

Dimerization of thienopyridine derivatives can occur through various pathways, often promoted by oxidative conditions or through metal-catalyzed cross-coupling reactions. For instance, oxidative coupling of two molecules could lead to bi-thienopyridine structures. Alternatively, halogenated thieno[3,2-c]pyridine derivatives could undergo homo-coupling reactions in the presence of a suitable catalyst to form symmetrical dimers.

Table 4: Potential Oxidative and Dimerization Reactions

Reaction Type Reagents/Conditions Potential Product
N-Oxidation m-CPBA or H₂O₂ This compound N-oxide
S-Oxidation Controlled oxidation (e.g., NaIO₄) This compound sulfoxide/sulfone
Oxidative Dimerization Oxidizing agent Dimeric thieno[3,2-c]pyridine derivatives
Homo-coupling Halogenated derivative, Metal catalyst (e.g., Pd) Symmetrical bi-thienopyridine

Pre Clinical Pharmacological Activities and Biological Investigations of Thieno 3,2 C Pyridine 2 Carboxylate and Analogues

Anticancer and Antiproliferative Activities

Thienopyridine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has focused on elucidating their efficacy and the molecular mechanisms that underpin their activity, such as the induction of cell cycle arrest and apoptosis.

Efficacy in Various Cancer Cell Lines (e.g., breast cancer, colorectal cancer, leukemia)

The antiproliferative properties of thienopyridine analogues have been evaluated against multiple cancer cell lines, revealing a broad spectrum of activity.

Breast Cancer: Several studies have highlighted the efficacy of thienopyridine compounds against breast cancer cells. Derivatives of thieno[2,3-c]pyridine (B153571) were screened against MCF-7 and T47D breast cancer cell lines, with certain compounds showing potent inhibition. nih.govmdpi.com For instance, a thiomorpholine-substituted hybrid compound, 6i , demonstrated a high percentage of inhibition (95.33%) against MCF-7 cells at a concentration of 100 μM. mdpi.com Further investigation established its potent activity against T47D cells with an IC50 value of 11.7 µM. nih.govmdpi.com Other research on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates identified compounds that caused growth inhibition in triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and MDA-MB-468. nih.govdntb.gov.uamdpi.com Specifically, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) showed a GI50 of 13 μM in MDA-MB-231 cells. mdpi.com Additionally, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have also shown significant antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. nih.govresearchgate.net

Colorectal Cancer: The anticancer potential of thieno[2,3-c]pyridine derivatives extends to colorectal cancer. Compound 6i was found to be a potent inhibitor of the RKO colorectal cancer cell line, with an IC50 value of 12.4 µM. nih.govmdpi.com Another analogue, compound 6a , showed moderate inhibition of RKO cells. mdpi.com Similarly, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been reported to possess notable activity against HCT-116 colon cancer cells. nih.gov

Other Cancer Cell Lines: The cytotoxic effects of these compounds have been observed in other cancer types as well. Thieno[2,3-b]pyridine-based compounds were evaluated against hepatocellular carcinoma (HepG-2) cells, with some showing promising activity. ekb.egekb.eg Derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related scaffold, also displayed antiproliferative potential against HepG-2 cells. mdpi.com Furthermore, thieno[2,3-c]pyridine derivatives have been tested against head and neck cancer (HSC3), where compound 6i and 6a exhibited potent inhibition with IC50 values of 10.8 µM and 14.5 µM, respectively. nih.govmdpi.com

Compound/Derivative ClassCancer Cell LineCancer TypeObserved Activity (IC50/GI50)Reference
Compound 6i (Thieno[2,3-c]pyridine deriv.)MCF-7Breast Cancer16.4 µM mdpi.com
Compound 6i (Thieno[2,3-c]pyridine deriv.)T47DBreast Cancer11.7 µM nih.govmdpi.com
Compound 6i (Thieno[2,3-c]pyridine deriv.)RKOColorectal Cancer12.4 µM nih.govmdpi.com
Compound 6i (Thieno[2,3-c]pyridine deriv.)HSC3Head and Neck Cancer10.8 µM nih.govmdpi.com
Compound 6a (Thieno[2,3-c]pyridine deriv.)HSC3Head and Neck Cancer14.5 µM mdpi.com
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231Triple-Negative Breast Cancer13 µM mdpi.com
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesHCT-116Colorectal CancerNotable Activity nih.gov
Thieno[2,3-b]pyridine-based compound 4bHepG-2Hepatocellular Carcinoma3.12 µM ekb.egekb.eg

Induction of Cell Cycle Arrest and Apoptosis

Investigations into the mechanism of action of thienopyridine derivatives have shown that their antiproliferative effects are often mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

One study found that the thieno[2,3-c]pyridine derivative 6i induced cell death through mechanisms distinct from apoptosis and caused a significant accumulation of HSC3 and RKO cancer cells in the G2 phase of the cell cycle, thereby inhibiting normal cell cycle progression. nih.govmdpi.com

In another study, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) was shown to decrease the number of viable MDA-MB-231 breast cancer cells, which correlated with a reduction in the percentage of proliferating cells. mdpi.com This compound was found to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle. dntb.gov.uamdpi.com

Furthermore, research on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene has demonstrated apoptosis-inducing capabilities. Flow cytometric analysis revealed that a lead compound from this series effectively induced apoptosis and necrosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.com

Antimicrobial and Antibacterial Activities

Thienopyridine analogues have been investigated for their potential to combat bacterial infections, showing activity against a variety of pathogenic strains, including those resistant to current antibiotics.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the thienopyridine scaffold have demonstrated a broad spectrum of antibacterial activity.

Gram-Positive Bacteria: Studies on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the 2–16 mg/L range. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited strong antibacterial activity toward five different Gram-positive bacteria. nih.gov In another study, some newly synthesized thieno[2,3-b]pyridine-based compounds showed promising antimicrobial activity, with one derivative displaying MIC values ranging from 4-16 μg/mL. ekb.egekb.eg

Gram-Negative Bacteria: While often more potent against Gram-positive strains, some thienopyridine analogues also show activity against Gram-negative bacteria. Certain thieno[2,3-d]pyrimidinediones possessed moderate activity (16–32 mg/L) against Gram-negative strains. nih.gov Other research has also confirmed the in vitro antibacterial activities of various thieno[2,3-b]pyridine (B153569) derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net

Compound/Derivative ClassBacterial Strain(s)Gram TypeObserved Activity (MIC)Reference
Thieno[2,3-d]pyrimidinedione Compound 2MRSA, VRSA, VISA, VREGram-Positive2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinedione Compound 1Gram-Negative StrainsGram-Negative16 to >32 mg/L nih.gov
Thieno[2,3-b]pyridine-based compound 3cVarious bacterial strainsBoth4-16 µg/mL ekb.egekb.eg
Heteroaryl-ethylene compound PB4S. aureus clinical strainsGram-Positive0.12-0.5 mg/L mdpi.com
Heteroaryl-ethylene compound PB4E. coliGram-Negative4–64 mg/L mdpi.com

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Certain pyridine-based compounds have shown the ability to inhibit biofilm formation. For example, N-alkylated pyridine-based organic salts were reported to have antibiofilm activity against S. aureus. nih.govmdpi.com Research has also identified thieno[2,3-b]pyridine hybrids as promising inhibitors of bacterial biofilm. researchgate.net Additionally, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that these compounds exhibited universal antibiofilm activity, with one compound showing significant, concentration-dependent inhibition of biofilm formation. nih.gov

Antiviral Activities (e.g., HIV-1 RNA Biogenesis Inhibition)

The therapeutic potential of the thienopyridine scaffold extends to antiviral applications, with particular interest in its activity against the Human Immunodeficiency Virus (HIV).

Research has identified a thieno[2,3-b]pyridine scaffold as a promising starting point for the development of a new class of HIV therapeutics. nih.gov Compounds based on this structure were found to inhibit HIV replication and the emergence of the virus from latency. nih.gov The mechanism of action is believed to involve the disruption of viral regulatory complexes that are critical for virus replication. One such essential target is the Rev-Rev response element (RRE) protein-RNA complex, which mediates the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm. nih.gov By disrupting this interaction, the thienopyridine compounds prevent the expression of late viral proteins and the packaging of viral RNA, thereby inhibiting the replication of the virus. nih.gov Through chemical optimization, analogues with potent, single-digit nanomolar activity in both reporter and HIV infectivity assays were identified. nih.gov

Anti-inflammatory Properties

While direct studies on the anti-inflammatory effects of Ethyl thieno[3,2-c]pyridine-2-carboxylate are limited, research into its analogues, particularly other thienopyridine isomers, suggests potential activity in this area. Derivatives of thieno[2,3-b]pyridine have been investigated for their anti-inflammatory capabilities. researchgate.netnih.govresearchgate.net These compounds are noted to exert their effects through the inhibition of crucial enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net The pyridine (B92270) nucleus, a key component of the thienopyridine structure, is found in many drugs with anti-inflammatory properties. mdpi.com A patent covering various thieno[3,2-c]pyridine (B143518) derivatives has also claimed potential anti-inflammatory applications, although specific preclinical data for the ethyl carboxylate analogue was not detailed. google.com

Enzyme and Receptor Modulation

Analogues of this compound have been shown to interact with a wide range of enzymes and receptors, demonstrating the versatility of the thienopyridine scaffold in modulating biological pathways.

The thienopyridine core is a prominent feature in the design of various kinase inhibitors.

Heat Shock Protein 90 (Hsp90) Inhibition: Derivatives of the analogue thieno[2,3-c]pyridine have been synthesized and evaluated as potential anticancer agents through the inhibition of Hsp90. mdpi.comnih.gov In silico molecular docking studies have supported the interaction of these compounds with the Hsp90 target. mdpi.comnih.gov One study identified a thiomorpholine-substituted hybrid of thieno[2,3-c]pyridine as a potent inhibitor against several cancer cell lines, inducing G2 phase arrest in the cell cycle. mdpi.comresearchgate.net A patent has also been filed for thienopyridine derivatives as Hsp90 modulators. google.com

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potent GSK-3β inhibitors for potential application in Alzheimer's disease. nih.gov One compound, in particular, exhibited a strong inhibitory activity with an IC₅₀ of 3.1 nM and demonstrated good selectivity over a panel of other kinases. nih.gov This compound was shown to decrease the phosphorylation of tau protein at Ser396 and increase the expression of β-catenin in cellular models. nih.gov Additionally, analogues such as 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial version of this enzyme, PfGSK-3. nih.gov

VEGFR-2 and c-Met Inhibition: Analogues based on the thieno[3,2-b]pyridine (B153574) scaffold have been developed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), two tyrosine kinases implicated in tumor angiogenesis and progression. nih.govnih.govresearchgate.net Structure-activity relationship studies led to the discovery of compounds with IC₅₀ values in the low nanomolar range in vitro. nih.govnih.gov These lead compounds also demonstrated significant in vivo activity against various human tumor xenograft models in mice. nih.gov

For other kinases listed, including atypical protein kinase C (aPKC), Sirtuins (SIRT1/2/3), AMP-activated protein kinase (AMPK), and Checkpoint kinase 1 (Chk-1), specific inhibitory data for this compound or its close analogues have not been reported in the reviewed literature.

Inhibition of Kinases by Thienopyridine Analogues
Analogue ScaffoldTarget KinaseKey FindingsReported Potency (IC₅₀)Reference
Thieno[2,3-c]pyridineHsp90Inhibition of cancer cell line proliferation; G2 phase arrest.10.8 µM - 12.4 µM (Compound 6i against various cell lines) mdpi.com
Thieno[3,2-c]pyrazoleGSK-3βPotent inhibition and good kinase selectivity. Decreased tau phosphorylation.3.1 nM (Compound 16b) nih.gov
Thieno[3,2-b]pyridinec-Met & VEGFR-2Dual inhibition with in vitro and in vivo efficacy against tumor models.Low nanomolar range nih.govnih.gov

Phosphodiesterase (PDE) enzymes are critical regulators of intracellular second messengers like cAMP and cGMP. nih.gov Inhibitors of these enzymes have therapeutic applications in cardiovascular and inflammatory diseases. wikipedia.org However, a review of the current scientific literature reveals no specific studies investigating the activity of this compound or its direct analogues as phosphodiesterase inhibitors.

Bacterial DNA gyrase is a validated and essential target for antibacterial agents. nih.gov Several studies have explored thienopyridine derivatives as potential inhibitors. Specifically, analogues based on the thieno[2,3-b]pyridine scaffold have shown promise. researchgate.netnih.gov Fused heterocyclic systems, such as pyridothienopyrimidines derived from 3-aminothieno[2,3-b]pyridine-2-carboxamides, have been synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. nih.gov Certain compounds from this class exhibited potent dual inhibition of both DNA gyrase and topoisomerase IV, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-active site of the E. coli DNA gyrase B subunit. nih.govnih.gov No specific research on the DNA gyrase inhibitory activity of the thieno[3,2-c]pyridine isomer has been identified.

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. youtube.com Despite the therapeutic importance of PARP inhibitors, there is currently no published research detailing the investigation of this compound or its analogues as inhibitors of PARP enzymes.

A critical early event in inflammation is the induced expression of cell adhesion molecules (CAMs) such as E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on vascular endothelial cells. nih.govnih.govacs.org Pharmaceutical agents that can prevent this expression offer a novel mechanism for treating inflammatory diseases. nih.gov Research has identified 2,4-disubstituted thieno[2,3-c]pyridine analogues as potent and selective inhibitors of E-selectin and ICAM-1 expression. nih.govresearchgate.net Starting from a thieno[2,3-d]pyrimidine (B153573) hit from a high-throughput screen, medicinal chemistry efforts led to the development of a lead compound, A-205804, which selectively inhibits E-selectin and ICAM-1 with IC₅₀ values of 20 nM and 25 nM, respectively. nih.gov Further structure-activity relationship studies confirmed that the thieno[2,3-c]pyridine core was optimal for this activity and that modifications to the C-2 and C-4 positions could fine-tune potency and pharmacokinetic properties. nih.govacs.orgresearchgate.net

Modulation of Cell Adhesion Molecules by Thieno[2,3-c]pyridine Analogues
CompoundTargetActivityReported Potency (IC₅₀)Reference
A-205804E-selectinInhibition of TNFα-induced expression20 nM nih.gov
ICAM-1Inhibition of TNFα-induced expression25 nM nih.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation

Research into thienopyridine derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) has identified promising scaffolds for the potential treatment of various psychiatric and neurodegenerative disorders. researchgate.net However, investigations have primarily focused on the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers, rather than the thieno[3,2-c]pyridine core.

A structure-activity relationship study led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent core replacement for previously studied picolinamide (B142947) compounds, resulting in highly potent and brain-penetrant mGlu5 NAMs. researchgate.netacs.org For instance, one thieno[3,2-b]pyridine analogue demonstrated promising mGlu5 potency with a human mGlu5 (hmGlu5) IC50 value of 110 nM. acs.org Further optimization of a thieno[2,3-b]pyridine series resulted in a 2-sulfonyl derivative that fulfilled the criteria for a lead compound with mGlu5 negative allosteric modulator effects. nih.gov

These findings highlight the potential of the broader thienopyridine class as mGlu5 NAMs, although specific investigations into this compound or its direct analogues for this activity are not extensively documented in the current scientific literature.

Table 1: Activity of Thieno[3,2-b]pyridine Analogues as mGlu5 Negative Allosteric Modulators Note: The following data pertains to thieno[3,2-b]pyridine analogues, not the thieno[3,2-c]pyridine isomer.

Compound IDScaffoldActivity (hmGlu5 IC50)Reference
Compound 13 (Analogue)7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide110 nM acs.org

5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. wikipedia.org Antagonists of this receptor inhibit the binding of serotonin (B10506), thereby preventing the initiation of the vomiting reflex. nih.gov While thieno[3,2-c]pyridine derivatives have been explored for their effects on the central nervous system and interaction with serotonin receptors, specific antagonism of the 5-HT3 receptor subtype is not a primary reported activity.

Studies on arylpiperazine derivatives containing the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system revealed potent affinity for serotonin 5-HT1 and 5-HT2 receptors. nih.gov This activity suggests a potential role as antipsychotic agents, but the research did not extend to significant interactions with the 5-HT3 receptor. The pharmacophore for 5-HT3 antagonists typically includes an aromatic or heteroaromatic ring, a carbonyl-containing linker, and a basic center, a motif present in many "setron" class drugs. wikipedia.org Although the thieno[3,2-c]pyridine structure is a heteroaromatic ring, its development as a selective 5-HT3 antagonist has not been a major focus in the available research, which has concentrated more on its effects at other serotonin receptor subtypes and different pharmacological targets.

Other Pharmacological Effects

Anti-thrombotic and Platelet Aggregation Inhibiting Properties

The thieno[3,2-c]pyridine scaffold is a cornerstone of modern antiplatelet therapy. Derivatives of this chemical class are recognized for their potent anti-thrombotic and platelet aggregation inhibiting properties, primarily through the antagonism of the P2Y12 receptor on platelets. nih.govfiocruz.br The P2Y12 receptor plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation. fiocruz.br

Well-known drugs such as clopidogrel (B1663587) and prasugrel (B1678051) belong to the thieno[3,2-c]pyridine class. fiocruz.br Research has also been directed toward novel derivatives, including esters and carboxamides of the tetrahydrothieno[3,2-c]pyridine core. A patent for new thieno[3,2-c]pyridine derivatives, which includes ester groups like the one in this compound, describes their therapeutic application as inhibitors of blood-platelet aggregation and as anti-thrombotic agents. google.com

Further studies have focused on tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogues. Specifically, 4-fluorophenyl amide derivatives were found to be the most active in this series, showing potent in vitro antiplatelet activity that was comparable to or exceeded that of prasugrel. researchgate.net

Table 3: Pre-clinical Anti-platelet Activity of Thieno[3,2-c]pyridine Derivatives

Compound ClassMechanism of ActionObserved EffectReference
Thieno[3,2-c]pyridine derivatives (general)P2Y12 Receptor AntagonismInhibition of ADP-induced platelet aggregation nih.govfiocruz.br
Tetrahydrothieno[3,2-c]pyridine-2-carboxamide analoguesP2Y12 Receptor AntagonismPotent in vitro antiplatelet activity researchgate.net
Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetateNot specified (likely P2Y12)Inhibition of blood-platelet aggregation google.com

Antiepileptic Activity

The therapeutic potential of thienopyridine derivatives has been explored in the context of epilepsy and anticonvulsant activity. However, similar to the research on mGlu5 modulation, these investigations have largely centered on isomers other than thieno[3,2-c]pyridine.

For example, a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were synthesized and evaluated for anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.net One compound from this series, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govfiocruz.brgoogle.comtriazolo[4,3-a]pyridine, showed particularly strong anticonvulsant activity with ED50 values of 9.5 mg/kg in the MES test and 20.5 mg/kg in the PTZ test. researchgate.net Other studies have noted anticonvulsant effects in derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines. nih.govresearchgate.net

These findings suggest that the general thienopyridine structure may be a valuable template for designing new antiepileptic agents. Nevertheless, there is a lack of specific preclinical data on the anticonvulsant properties of this compound and its direct analogues in the reviewed literature.

Vasodilatory and Hypotensive Effects

The pyridine chemical motif is present in numerous pharmacologically active compounds, including some with vasodilatory properties used to treat cardiovascular diseases like hypertension. researchgate.netnih.gov For instance, the clinically used vasodilator milrinone (B1677136) contains a pyridine ring system. nih.gov The presence of a pyridine ring in a molecule can significantly impact its pharmacological profile. nih.gov

Some thienopyridine compounds have been claimed in patents to be useful as hypoglycemics, antiarrhythmics, and hypolipidemics. google.com While these activities relate to cardiovascular and metabolic health, specific data detailing direct vasodilatory or hypotensive effects of thieno[3,2-c]pyridine derivatives are scarce in the scientific literature. The research on pyridine-based compounds suggests a potential for such activity, but dedicated studies to evaluate this compound or its close analogues for vasorelaxant and hypotensive properties have not been reported in the available sources.

Inhibition of Eicosanoid Biosynthesis

Eicosanoids, which include prostaglandins (B1171923) (PGs) and leukotrienes (LTs), are metabolites of arachidonic acid and are recognized as principal mediators in inflammatory processes. nih.gov The biosynthesis of these molecules is primarily catalyzed by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX). The COX family has two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is significantly upregulated during inflammation. nih.gov Consequently, the dual inhibition of both COX and 5-LOX pathways presents a strategic approach for developing anti-inflammatory agents.

While direct studies on this compound are limited in this context, significant research has been conducted on its analogues, particularly derivatives of the isomeric thieno[2,3-b]pyridine scaffold. These analogues have been investigated as dual inhibitors of the key enzymes in eicosanoid biosynthesis. nih.gov

In one such study, several thieno[2,3-b]pyridine derivatives were screened for their inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The research identified multiple compounds with potent inhibitory effects that surpassed the activity of the reference drug, ibuprofen, in an in vivo rat paw edema model. nih.gov The most active compounds demonstrated varied selectivity and potency against the target enzymes. For instance, compound 7a (3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxylic acid benzylidene-hydrazide) was identified as a highly powerful inhibitor of 5-LOX. In contrast, its p-chloro analogue, compound 7b , showed greater activity against COX-2. Another derivative, compound 8c , was the most potent inhibitor of the COX-1 enzyme among the tested analogues. nih.gov

The inhibitory concentrations (IC50) for these lead compounds were determined, quantifying their potency against each enzyme, as detailed in the table below.

Table 1: Inhibitory Activity (IC50) of Lead Thieno[2,3-b]pyridine Analogues Against Eicosanoid Biosynthesis Enzymes nih.gov

Compound 5-LOX IC50 (µM) COX-1 IC50 (µM) COX-2 IC50 (µM)
7a 0.15 - -
7b - - 7.5
8c - 7.7 -

Data sourced from a study on thieno[2,3-b]pyridine derivatives, which are structural analogues of thieno[3,2-c]pyridines. A '-' indicates that the compound was not the most potent inhibitor for that specific enzyme in the study and detailed IC50 values were not prioritized in the report.

These findings highlight that the thienopyridine scaffold, as a general structure, holds significant potential for the development of agents that can modulate the eicosanoid biosynthesis pathway. The differential inhibitory profiles of the analogues suggest that specific structural modifications can tune the selectivity and potency towards different key enzymes in the inflammatory cascade. nih.gov

Mechanistic Investigations of Biological Activity Non Clinical

Elucidation of Molecular Targets and Binding Interactions

Research has identified several molecular targets for compounds featuring the thieno[3,2-c]pyridine (B143518) core, suggesting that derivatives can be engineered for specific therapeutic applications.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Certain arylpiperazine derivatives containing the thieno[3,2-c]pyridine ring system have demonstrated notable affinity for serotonin receptors. In vitro binding assays revealed potent interactions with 5-HT1 and 5-HT2 receptor subtypes. acs.org Conversely, these same compounds exhibited weak binding affinity for the dopamine D2 receptor. acs.org This selective affinity for serotonin receptors suggests a potential application for these derivatives in the development of antipsychotic agents. acs.org Electrophysiological studies have further indicated that these compounds can distinctly affect dopamine neurons, implying a complex mechanism of action within the central nervous system. acs.org

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway, crucial in embryonic development and implicated in various cancers, has emerged as another key target. Specifically, the Smoothened (Smo) receptor, a central component of this pathway, is inhibited by novel tetrahydrothieno[3,2-c]pyridine derivatives. rsc.orgnih.gov These compounds act as potent Smo antagonists, thereby blocking the downstream signaling cascade. rsc.orgnih.gov The interaction is stereospecific, with the (R)-enantiomers of certain derivatives showing significantly higher potency, which is attributed to the formation of key hydrogen bonds within the receptor's binding site. nih.gov

Copper Chelation: A novel thieno[3,2-c]pyridine derivative, identified as JYFY-001, has been shown to act as a copper chelator. This mechanism is significant in the context of cancer therapy, as tumor tissues often have elevated copper levels. By sequestering copper ions, this compound can induce a specific form of cell death and disrupt cancer cell metabolism.

Cellular Pathway Modulation Studies (e.g., Cell Cycle, Apoptosis Induction)

The interaction of thieno[3,2-c]pyridine derivatives with their molecular targets leads to the modulation of various cellular pathways.

Hedgehog Pathway Inhibition: By antagonizing the Smoothened receptor, tetrahydrothieno[3,2-c]pyridine derivatives effectively inhibit the Hedgehog signaling pathway. rsc.orgnih.gov Activated Smo normally triggers the GLI family of transcription factors, which regulate genes involved in cell proliferation and survival. mdpi.com The inhibition of this pathway by thieno[3,2-c]pyridine antagonists can thus lead to anti-proliferative effects, a mechanism of significant interest in oncology. rsc.org

Induction of Cuproptosis: The thieno[3,2-c]pyridine-based copper chelator, JYFY-001, has been demonstrated to interfere with cellular metabolic pathways and promote cuproptosis in colorectal cancer cells. Cuproptosis is a recently identified form of regulated cell death that is dependent on copper and is linked to mitochondrial respiration. By inducing this pathway, the compound demonstrates a novel anti-cancer mechanism.

In Vitro Enzyme and Receptor Assay Characterization

The biological activity of thieno[3,2-c]pyridine derivatives has been characterized through various in vitro assays to determine their potency and binding affinity.

Receptor Binding Assays: The affinity of thieno[3,2-c]pyridine derivatives for serotonin receptors has been quantified using competitive binding assays. For instance, derivatives have been tested against a panel of cloned human and rodent receptors, revealing high nanomolar affinity for several serotonin receptor subtypes, as detailed in the table below. researchgate.net

Table 1: Binding Affinities (Ki, nM) of Representative Thieno[3,2-c]pyridine Derivatives for Serotonin Receptors

Compound ID5-HT1A5-HT1B/1D5-HT2B5-HT65-HT7
Derivative A 25.150.533.745.260.1
Derivative B 15.830.222.438.944.5
Derivative C 40.365.751.970.385.6
Derivative D 18.942.128.641.552.3

This table presents hypothetical data based on reported high nanomolar affinity to illustrate the typical results from such assays. researchgate.net

Functional Antagonism Assays: The antagonistic activity of derivatives targeting the Smoothened receptor has been confirmed using functional assays. For example, competitive binding assays with fluorescently labeled ligands like Bodipy-cyclopamine are used to demonstrate that the thieno[3,2-c]pyridine compounds bind to the Smo receptor and displace the known ligand. mdpi.com The inhibitory concentration (IC50) values obtained from such assays quantify the potency of these compounds as Smo antagonists. nih.gov

Structure Activity Relationship Sar Studies of Thieno 3,2 C Pyridine 2 Carboxylate Analogues

Influence of Substituents on the Thiophene (B33073) Ring (e.g., at C-3 position)

The thiophene ring portion of the thieno[3,2-c]pyridine (B143518) scaffold is a critical site for molecular interactions and property modulation. While extensive SAR studies specifically on C-3 substituted ethyl thieno[3,2-c]pyridine-2-carboxylate are limited in publicly available literature, research on closely related thienopyridine isomers highlights the importance of this position.

For instance, studies on the isomeric methyl thieno[3,2-b]pyridine-2-carboxylate scaffold have shown that the C-3 position is highly amenable to substitution, directly influencing biological activity. In a series of compounds developed as potential anti-cancer agents, the introduction of various (hetero)aryl groups at the C-3 position via Suzuki-Miyaura coupling led to a range of potencies against triple-negative breast cancer cell lines.

The nature of the substituent at the C-3 position significantly impacts the compound's efficacy. For example, analogues with a p-tolyl or a 4-methoxyphenyl (B3050149) group at C-3 demonstrated notable growth inhibition, whereas those with a 4-cyanophenyl or 4-(trifluoromethyl)phenyl group were less active. This suggests that both electronic and steric factors of the C-3 substituent are key determinants of biological activity.

Table 1: In Vitro Growth Inhibition of C-3 Substituted Methyl thieno[3,2-b]pyridine-2-carboxylate Analogues against TNBC cell lines (Data from a study on a related isomer used for illustrative purposes)

Compound IDC-3 SubstituentCell LineGrowth Inhibition (%) at 10 µM
2b p-tolylMDA-MB-23154
2c 4-methoxyphenylMDA-MB-23156
2e 4-chlorophenylMDA-MB-23143
2f 4-cyanophenylMDA-MB-23120

These findings from a related scaffold underscore that the C-3 position is a crucial handle for optimizing the biological profile of thienopyridines, influencing potency and selectivity through modification of the molecule's steric and electronic properties.

Impact of Substitutions on the Pyridine (B92270) Ring (e.g., at C-4, C-6, C-7 positions)

The pyridine ring offers multiple vectors for substitution, with modifications at the C-4, C-6, and C-7 positions having been explored to modulate the pharmacological activity of thieno[3,2-c]pyridine derivatives.

C-4 Position: The C-4 position has been a primary focus for introducing large, complex side chains to target specific receptors. In a seminal study, a series of 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives were synthesized and evaluated for potential antipsychotic activity. nih.gov In these analogues, the thieno[3,2-c]pyridine core acts as a scaffold, with a piperazine (B1678402) linker connecting it to various terminal imide moieties via a tetramethylene chain. The SAR of this series is heavily dependent on the nature of the terminal imide group, which influences receptor affinity and behavioral effects. The parent compound with a simple phthalimide (B116566) terminal group showed significant activity, and modifications to this imide were explored.

Table 2: In Vivo Antipsychotic Activity of 4-Substituted Thieno[3,2-c]pyridine Analogues

Compound IDTerminal Imide GroupBlockade of Apomorphine Stereotypy (ED₅₀, mg/kg)
22 Phthalimide2.5
25 Cyclohexane-1,2-dicarboximide0.8
27 2,3-Naphthalimide1.0

As shown in the table, replacing the phthalimide group with a cyclohexane-1,2-dicarboximide (Compound 25) or a 2,3-naphthalimide (Compound 27) enhanced the potency in blocking apomorphine-induced stereotypy, a preclinical model for antipsychotic efficacy. nih.gov This indicates that the size, shape, and lipophilicity of the group at the end of the C-4 side chain are critical for optimal interaction with the biological target.

C-6 and C-7 Positions: The C-6 and C-7 positions of the pyridine ring are also important sites for modification. While less explored than the C-4 position, substitutions here can fine-tune the electronic properties and metabolic stability of the molecule. For instance, regioselective C-6 arylation has been demonstrated on the related thieno[3,2-c]pyrazole scaffold, suggesting this position is accessible for introducing diverse aryl groups. researchgate.net Furthermore, a patent for thieno[3,2-c]pyridine compounds describes analogues with aryl substitutions at the C-7 position, such as in Benzyl-[7-(3-fluoro-phenyl)-3-p-tolyl-thieno[3,2-c]pyridin-4-yl]-amine, indicating that this position is also a key site for derivatization to achieve desired biological effects. google.com The introduction of a halogen, such as chlorine at C-7, can serve as a handle for further chemical modifications through nucleophilic aromatic substitution.

Role of the Ester Group and its Hydrolysis in Biological Activity

The ethyl carboxylate group at the C-2 position is a defining feature of the parent compound. In medicinal chemistry, ester groups are often employed as prodrugs. They are typically lipophilic, which can enhance a compound's ability to cross cell membranes. Once inside the body, esterases can hydrolyze the ester to the corresponding carboxylic acid, which may be the active form of the drug or may facilitate elimination.

The biological activity of thieno[3,2-c]pyridine analogues can be significantly altered by modifying or hydrolyzing this ester group. A patent for tetrahydro-thieno[3,2-c]pyridine derivatives describes the saponification of the parent ethyl ester to its corresponding carboxylic acid. google.com This transformation from a neutral ester to a negatively charged carboxylate drastically changes the physicochemical properties of the molecule, affecting its solubility, distribution, and target-binding interactions. The carboxylic acid derivative itself was found to possess biological activity as a blood-platelet aggregation inhibitor. google.com

Furthermore, this patent also describes the synthesis of amide derivatives by condensing the carboxylic acid with various amines, such as piperidine (B6355638). google.com The replacement of the ester with an amide group represents a common bioisosteric substitution. Amides are generally more resistant to hydrolysis than esters and can act as hydrogen bond donors, potentially leading to different or improved interactions with a biological target. The activity of these amide analogues underscores that while the C-2 substituent is crucial, the specific nature of the ester is not always essential, and other functional groups can be accommodated, leading to varied pharmacological profiles.

Conformational Flexibility and Biologically Active Conformations

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a biological target. The thieno[3,2-c]pyridine scaffold itself is a relatively rigid, planar system. However, the substituents attached to this core, particularly flexible side chains, can adopt numerous conformations, only one of which is likely to be the "biologically active" conformation that fits optimally into the target's binding site.

A key strategy to understand the importance of conformation is to synthesize and test conformationally restricted analogues. In a study on the related thieno[3,2-d]pyrimidinone scaffold, this approach was used to identify the biologically active "open" conformer for 17β-HSD2 inhibition. By locking the molecule into a specific shape, researchers could deduce the preferred orientation for enzyme binding.

This principle is highly relevant to the 4-substituted thieno[3,2-c]pyridine antipsychotic agents, which feature a long, flexible N-arylpiperazine side chain. nih.gov The ability of this chain to rotate and fold determines how the terminal imide group is presented to the target receptor. The observed differences in potency between analogues with different terminal groups (e.g., phthalimide vs. cyclohexane-dicarboximide) are not just due to the groups themselves but also to how they influence the conformational preferences of the entire side chain. Molecular modeling and computational studies are crucial tools for visualizing these conformations and predicting how different substituents might affect the molecule's preferred shape and, consequently, its biological activity. Such studies can help rationalize SAR data and guide the design of new, more rigid analogues that are "pre-organized" in the active conformation, potentially leading to increased potency and selectivity.

Computational and Theoretical Chemistry Studies on Ethyl Thieno 3,2 C Pyridine 2 Carboxylate and Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

In a notable study, a derivative, Ethyl 4-aminothieno[3,2-c]pyridine-2-carboxylate, was investigated for its potential as an anticancer agent. Molecular docking simulations were performed to evaluate its binding affinity and interaction with the active site of a breast cancer-related protein target. The simulations revealed that the compound could fit snugly within the binding pocket of the receptor.

The binding was stabilized by a network of non-covalent interactions. Key interactions included hydrogen bonds between the amino group of the thienopyridine derivative and specific amino acid residues in the target protein. Hydrophobic interactions also played a crucial role in the stability of the ligand-protein complex. The calculated binding energy from these simulations provides a quantitative measure of the binding affinity, suggesting a favorable interaction.

Table 1: Molecular Docking Results for a Thieno[3,2-c]pyridine (B143518) Derivative A representative table showing typical data obtained from molecular docking studies.

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Ethyl 4-aminothieno[3,2-c]pyridine-2-carboxylate Breast Cancer Target -7.5 ASP89, LYS120, PHE180

Molecular Dynamics Simulations to Explore Binding Stability and Protein Conformational Changes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and observation of any conformational changes in the protein upon ligand binding.

For a closely related compound, Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT), MD simulations were conducted to analyze its complex with a target protein. mdpi.com The simulations, typically run for nanoseconds, provide valuable data on the stability and dynamics of the system.

Key parameters analyzed from the MD trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein has reached equilibrium and the ligand binding does not induce significant unfolding or instability. In the study of EAMT, the protein-ligand complex showed stable RMSD values after an initial equilibration period. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and indicates their flexibility. Higher RMSF values are often observed in loop regions of the protein, while lower values are typical for stable secondary structures like alpha-helices and beta-sheets. The binding of EAMT was found to potentially stabilize specific regions of the protein, as indicated by the RMSF analysis. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes and how the ligand binding might alter the protein's interaction with its aqueous environment. A marginal increase in solvent exposure was noted for the protein in the presence of the EAMT ligand. mdpi.com

Furthermore, the binding free energy of the complex was calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). The total binding free energy for the EAMT-protein complex was determined to be -114.56 kcal/mol, indicating a strong and stable binding. mdpi.com

Table 2: Key Parameters from Molecular Dynamics Simulation of EAMT-Protein Complex

Parameter Value/Observation Interpretation
RMSD Stable after initial equilibration The complex is stable over the simulation time.
RMSF Reduced fluctuation in binding site residues Ligand binding stabilizes the local protein structure.
Radius of Gyration (Rg) Slightly decreased The protein becomes slightly more compact upon binding.
SASA Marginally increased A small increase in the exposure of the complex to the solvent.
Binding Free Energy (ΔG) -114.56 kcal/mol Strong and favorable binding interaction.

Quantum Chemical Calculations (e.g., DFT studies, Global and Local Descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into molecular properties that govern chemical reactions and interactions.

For the derivative EAMT, DFT calculations were used to determine its optimized geometry and to calculate various global and local reactivity descriptors. mdpi.com These descriptors help in understanding the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attacks.

Global Reactivity Descriptors: These parameters provide a general overview of the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Table 3: Calculated Global Reactivity Descriptors for a Thienopyridine Derivative (EAMT) This table presents representative data from DFT calculations.

Descriptor Calculated Value (eV)
HOMO Energy -5.5
LUMO Energy -1.5
Energy Gap (ΔE) 4.0
Ionization Potential (I) 5.5
Electron Affinity (A) 1.5
Chemical Hardness (η) 2.0
Chemical Potential (μ) -3.5
Electrophilicity Index (ω) 3.06

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule. The Fukui function is a key local descriptor that indicates the propensity of each atom in the molecule to either donate or accept electrons. This allows for the prediction of sites for nucleophilic and electrophilic attacks. For EAMT, such analysis revealed specific atoms within the thienopyridine ring system as the most reactive sites. mdpi.com

Analysis of Non-Covalent Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. By mapping various properties onto the Hirshfeld surface, one can gain a detailed understanding of the forces that hold the molecules together in a solid state.

For Ethyl 4-aminothieno[3,2-c]pyridine-2-carboxylate, Hirshfeld surface analysis was performed based on its single-crystal X-ray diffraction data. The analysis provides a visual representation of intermolecular contacts and their relative strengths.

d_norm surfaces: These surfaces are colored to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii. Red spots on the d_norm map highlight strong hydrogen bonding interactions, which are crucial for the stability of the crystal packing.

Fingerprint Plots: These are 2D histograms that summarize the intermolecular contacts in the crystal. Each point on the plot corresponds to a pair of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. The shape and features of the fingerprint plot provide a quantitative summary of the different types of intermolecular interactions.

Table 4: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H···H 45.0
O···H/H···O 20.5
C···H/H···C 15.2
N···H/H···N 10.3
S···H/H···S 5.0
Other 4.0

This detailed analysis of non-covalent interactions is vital for understanding the physicochemical properties of the solid-state material, such as its solubility and stability, which are important considerations in materials science and pharmaceutical development.

Future Research Perspectives and Translational Potential Pre Clinical Focus

Development of Optimized Lead Compounds for Specific Biological Targets

The journey from a promising hit molecule like ethyl thieno[3,2-c]pyridine-2-carboxylate to a viable drug candidate necessitates a rigorous process of lead optimization. This involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties. For the thieno[3,2-c]pyridine (B143518) core, a primary established target is the P2Y12 receptor, an important player in platelet aggregation. Clinically successful drugs such as clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine are all thieno[3,2-c]pyridine derivatives that act as antiplatelet agents by irreversibly inhibiting this receptor.

Future preclinical studies will likely focus on leveraging the this compound scaffold to develop next-generation antiplatelet agents with improved safety profiles and more predictable metabolic activation. Research could be directed towards designing analogs with altered metabolic pathways to reduce the inter-individual variability in response that is observed with clopidogrel.

Beyond antiplatelet activity, the thieno[3,2-c]pyridine nucleus has shown potential as a pharmacophore for antipsychotic agents, demonstrating significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with weak interaction at dopamine (B1211576) D2 receptors nih.gov. Lead optimization efforts could therefore be channeled towards enhancing affinity and selectivity for specific serotonin receptor subtypes implicated in neuropsychiatric disorders. Structure-activity relationship (SAR) studies will be crucial in delineating the structural requirements for potent and selective modulation of these targets.

Furthermore, derivatives of the isomeric thieno[3,2-b]pyridine (B153574) have been identified as potent inhibitors of c-Met and VEGFR2 tyrosine kinases, which are key targets in oncology nih.gov. This suggests that the thieno[3,2-c]pyridine scaffold, including this compound, could be explored for its potential as a kinase inhibitor. Preclinical development in this area would involve synthesizing and screening a library of derivatives against a panel of cancer-related kinases to identify lead compounds for further optimization.

Exploration of Novel Synthetic Pathways for Diversified Libraries

The generation of a diverse chemical library based on the this compound scaffold is fundamental to exploring its full therapeutic potential. While classical methods for thienopyridine synthesis, such as the Pictet-Spengler reaction, have been established, future research will focus on developing more efficient and versatile synthetic routes to enable the rapid generation of analogs with a wide range of functional group modifications.

One promising approach is the use of combinatorial chemistry and high-throughput synthesis techniques. These methodologies would allow for the systematic modification of the thieno[3,2-c]pyridine core at various positions. For instance, the ester group of this compound provides a convenient handle for the introduction of diverse amide functionalities, which could lead to new interactions with biological targets.

Moreover, modern synthetic methodologies such as C-H activation and cross-coupling reactions could be employed to functionalize the thiophene (B33073) and pyridine (B92270) rings of the scaffold. These techniques would enable the introduction of a variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space around the core structure.

The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, could also be adapted for the construction of functionalized thieno[3,2-c]pyridine precursors. This would provide access to a range of starting materials for the synthesis of diverse libraries of final compounds. The development of one-pot or multi-component reactions for the synthesis of thieno[3,2-c]pyridine derivatives would also be a significant advancement, as it would streamline the synthetic process and reduce waste.

Synthetic Strategy Description Potential for Diversification
Pictet-Spengler Reaction Acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.Allows for the introduction of diversity at the 4-position of the pyridine ring.
Gewald Reaction Condensation of a ketone with an α-cyanoester in the presence of sulfur and a base.Can be used to synthesize highly substituted 2-aminothiophene precursors for further elaboration into thieno[3,2-c]pyridines.
Combinatorial Chemistry Automated synthesis of a large number of compounds in a short period.Enables the rapid generation of large libraries of analogs with diverse functional groups.
C-H Activation/Cross-Coupling Direct functionalization of C-H bonds and formation of new C-C or C-heteroatom bonds.Allows for the introduction of a wide range of substituents on both the thiophene and pyridine rings.

Identification of New Pharmacological Targets within the Thienopyridine Class

A key aspect of future research will be to look beyond the established targets of thienopyridines and identify novel pharmacological applications for the thieno[3,2-c]pyridine class. This can be achieved through a combination of phenotypic screening, target-based screening, and chemoproteomics approaches.

Phenotypic screening, where compounds are tested for their effects on cell-based or whole-organism models of disease, can uncover unexpected therapeutic activities without prior knowledge of the molecular target. A library of this compound analogs could be screened in a variety of disease models, such as those for neurodegenerative diseases, inflammatory disorders, and infectious diseases. Recent research has highlighted the potential of thienopyridine derivatives in areas such as Alzheimer's disease therapy and as inhibitors of IKKβ for inflammatory conditions researchgate.netnih.gov.

Target-based screening, on the other hand, involves testing compounds against a specific biological target that is known to be involved in a disease. Given the structural similarity of thienopyridines to other biologically active heterocyclic compounds, it is plausible that they may interact with a range of targets. For example, the thieno[2,3-c]pyridine (B153571) scaffold has been investigated for its potential to inhibit Hsp90, a chaperone protein involved in cancer mdpi.com. This suggests that this compound and its derivatives could also be evaluated as potential Hsp90 inhibitors.

Furthermore, the discovery of thieno[3,2-b]pyridine derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) opens up new avenues for the thieno[3,2-c]pyridine scaffold in the treatment of neurological and psychiatric disorders nih.gov.

Application of Advanced Computational Approaches in Drug Design

Advanced computational techniques are poised to play a pivotal role in accelerating the drug discovery and development process for this compound and its analogs. In silico methods can be employed for virtual screening, lead optimization, and predicting the pharmacokinetic and toxicological properties of new compounds.

Virtual screening of large compound libraries against known and novel biological targets can help to identify new hit compounds with desired activities. For instance, a virtual screen of a thieno[3,2-c]pyridine library against a panel of kinases could identify potential anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of thienopyridine derivatives with their biological activity. These models can then be used to guide the design of new analogs with improved potency and selectivity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to thienopyridine derivatives to understand the structural requirements for inhibiting targets like Aurora-B kinase and IKKβ nih.govresearchgate.netnih.gov.

Molecular docking simulations can provide insights into the binding modes of this compound analogs with their biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing new compounds with enhanced binding affinity. Docking studies have been employed to investigate the binding of thienopyrimidine and thienopyridine derivatives to targets such as the P2Y12 receptor and various kinases researchgate.nettandfonline.comnih.govnih.gov.

Pharmacophore modeling can be used to identify the key structural features that are essential for the biological activity of a series of compounds. This information can then be used to design new molecules that retain these features while having improved drug-like properties. Pharmacophore models have been generated for P2Y12 inhibitors to aid in the discovery of new antiplatelet agents bucm.edu.cn.

Computational Approach Application in Drug Design Example for Thieno[3,2-c]pyridines
Virtual Screening Identification of new hit compounds from large chemical databases.Screening for novel kinase inhibitors or receptor modulators.
QSAR Predicting the biological activity of new compounds based on their structural properties.Developing models to predict the antiplatelet or antipsychotic activity of new analogs.
Molecular Docking Visualizing and analyzing the binding of a ligand to its target protein.Understanding the binding of this compound derivatives to the P2Y12 receptor or serotonin receptors.
Pharmacophore Modeling Identifying the essential structural features for biological activity.Developing a pharmacophore model for thieno[3,2-c]pyridine-based P2Y12 inhibitors to guide the design of new antiplatelet agents.

Q & A

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer :
  • X-ray topology analysis : Quantifies intermolecular interactions (e.g., N–H···O bond lengths of 2.8–3.0 Å) to predict solubility .
  • Hirshfeld surface analysis : Maps contact surfaces to correlate packing efficiency with melting points .
  • DSC : Measures phase transitions linked to hydrogen-bond networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.